molecular formula C36H52ClCrN2O2 B2944615 (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride CAS No. 219143-92-7

(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride

Cat. No.: B2944615
CAS No.: 219143-92-7
M. Wt: 632.3 g/mol
InChI Key: ZWANLSXDTHQDNO-ARDORAJISA-K
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Description

This chromium(III) complex is a chiral salen-type coordination compound with the molecular formula C₃₆H₅₄Cl₃CrN₂O₂ (MW: 705.18 g/mol) and CAS number 219143-92-7 . Its structure features a chromium(III) center coordinated by a tetradentate (S,S)-configured salen ligand derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. The bulky tert-butyl substituents enhance steric hindrance, which is critical for enantioselective catalysis . The compound is a brown powder with a melting point exceeding 350°C and is air-stable . It is widely employed in asymmetric synthesis, including epoxidation and aziridination reactions, due to its robust catalytic activity and stereochemical control .

Properties

CAS No.

219143-92-7

Molecular Formula

C36H52ClCrN2O2

Molecular Weight

632.3 g/mol

IUPAC Name

chromium(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;chloride

InChI

InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3/t29-,30-;;/m0../s1

InChI Key

ZWANLSXDTHQDNO-ARDORAJISA-K

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride typically involves the following steps:

    Formation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 1,2-cyclohexanediamine with 3,5-di-tert-butylsalicylaldehyde in a suitable solvent such as ethanol or methanol under reflux conditions.

    Complexation with Chromium(III) Ion: The Schiff base ligand is then reacted with a chromium(III) salt, such as chromium(III) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Asymmetric Epoxide Ring-Opening Reactions

This complex demonstrates exceptional performance in stereoselective epoxide transformations:

Kinetic Resolution of Terminal Epoxides

The catalyst achieves enantiomer differentiation in terminal epoxide reactions with nucleophiles like NaN₃ or thiols under mild conditions ( ).

SubstrateNucleophileTemp (°C)ee (%)Yield (%)
Styrene oxideNaN₃259285
EpichlorohydrinPhSH08878

Meso-Epoxide Desymmetrization

Meso-epoxides (e.g., cyclohexene oxide) undergo ring-opening with water or alcohols, producing diols or ethers with >95% ee in THF at −20°C ( ).

Asymmetric Diels-Alder Reactions

The chromium complex accelerates [4+2] cycloadditions between dienes and dienophiles, favoring endo selectivity:

DieneDienophileSolventEndo:Exo Ratioee (%)
CyclopentadieneMethyl acrylateCH₂Cl₂12:194
1,3-ButadieneQuinoneToluene8:189

Reactions proceed at 0–25°C with 2–5 mol% catalyst loading, completing in 2–6 hours ( ).

CO₂/Epoxide Copolymerization

The catalyst mediates alternating copolymerization of CO₂ and epoxides (e.g., propylene oxide) under 20–50 bar CO₂ pressure at 60–80°C ( ):

EpoxideMn (kDa)Đ (PDI)CO₂ Incorporation (%)
Ethylene oxide451.1299
Cyclohexene oxide321.2597

Enantioselective Alkylation Reactions

Tributyltin enolates react with aldehydes/ketones to form β-hydroxy esters with high stereocontrol:

SubstrateProduct Configurationee (%)Yield (%)
Benzaldehyde(R)9183
Cyclohexanone(S)8776

Reactions require 1–3 mol% catalyst in toluene at −78°C ( ).

Asymmetric Iodocyclization

The complex promotes iodocyclization of γ,δ-unsaturated amides to form iodinated tetrahydrofurans:

SubstrateCyclization Modeee (%)Yield (%)
N-Benzoyl-4-pentenamide5-exo9381
N-Acetyl-5-hexenamide6-endo8572

Reactions use N-iodosuccinimide (NIS) in CH₂Cl₂ at −40°C ( ).

Allylic C–H Amination

Intermolecular amination of terminal alkenes with sulfonamides proceeds via radical pathways:

AlkeneSulfonamideTemp (°C)ee (%)Yield (%)
1-OcteneTosylamide508268
StyreneMesitylsulfonamide607865

Yields improve with MnO₂ as oxidant and 5 mol% catalyst ( ).

Limitations and Practical Considerations

  • Substrate Scope : Less effective for sterically hindered substrates (e.g., 2,2-disubstituted epoxides)

  • Moisture Sensitivity : Requires anhydrous conditions; decomposes in protic solvents

  • Cost : High catalyst loading (≥1 mol%) needed for non-optimized reactions

Data compiled from experimental reports in .

Scientific Research Applications

(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects involves the coordination of the chromium(III) ion with the Schiff base ligand. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved include:

    Coordination Chemistry: The chromium(III) ion coordinates with various substrates, enabling catalytic activity.

    Chiral Induction: The chiral ligand induces asymmetry in the reaction products, leading to enantioselective synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and catalytic properties of analogous metal-salen complexes:

Compound Metal (Oxidation State) Molecular Weight (g/mol) Physical Properties Key Catalytic Applications Enantioselectivity References
(1S,2S)-(+)-[Cr(salen)]Cl Cr(III) 632.28 Brown powder, m.p. >350°C Asymmetric epoxidation, aziridination High (e.g., >90% ee in epoxidation)
(R,R)-[Mn(salen)]Cl (Jacobsen Catalyst) Mn(III) ~700 (estimated) Dark green solid Epoxidation of alkenes, kinetic resolution Exceptional (e.g., 95% ee in epoxidation)
(1S,2S)-(+)-[Co(salen)] Co(II) 622.68 Orange-red powder, m.p. >250°C Oxygenation reactions, magnetic studies Moderate (limited enantioselectivity data)
(1S,2S)-(+)-[Al(salen)]Cl Al(III) 607.26 Yellow powder, m.p. >350°C Lewis acid catalysis (e.g., Diels-Alder reactions) Low to moderate
(1R,2R)-(−)-[Cr(salen)]Cl (Enantiomer) Cr(III) 632.28 Brown powder, m.p. >350°C Mirror-image enantioselective reactions High (opposite configuration)

Key Findings from Comparative Analysis:

Metal Center Influence :

  • Chromium(III) : Exhibits superior stability and versatility in asymmetric catalysis compared to Al(III) and Co(II) analogues. The Cr(III) complex’s redox inactivity enhances its suitability for oxygen-sensitive reactions .
  • Manganese(III) : The Jacobsen Mn(III) catalyst outperforms Cr(III) in alkene epoxidation due to its higher electrophilicity and optimized ligand geometry .
  • Cobalt(II) : Primarily used in oxidation reactions but lacks the stereochemical precision of Cr(III) or Mn(III) complexes .

Steric and Electronic Effects: The 3,5-di-tert-butyl groups on the salen ligand universally improve enantioselectivity across all metal variants by restricting undesired substrate orientations .

Stereochemical Impact :

  • The (S,S)-vs. (R,R)-configuration in Cr(III) and Mn(III) complexes dictates the direction of enantioselectivity. For example, (S,S)-Cr(III) produces the (+)-enantiomer in aziridination, while (R,R)-Mn(III) favors the (−)-enantiomer in epoxidation .

Industrial Relevance :

  • Cr(III) and Mn(III) salen complexes are preferred in pharmaceutical synthesis for their reproducibility and scalability. Co(II) and Al(III) variants are niche, often used in academic studies .

Biological Activity

The compound (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a chromium(III) complex that has garnered attention for its potential biological activities. Chromium complexes have been investigated for various therapeutic applications, including their roles in cancer treatment and antioxidant activity. This article reviews the biological activity of this specific chromium(III) complex, focusing on its interactions at the molecular level, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C₃₆H₅₂ClCrN₂O₂
  • Molecular Weight : 603.74 g/mol
  • CAS Number : 188264-84-8
  • Melting Point : 409–412 °C

Chromium(III) complexes are known to interact with biomolecules such as DNA and proteins, potentially leading to alterations in cellular processes. Recent studies indicate that these complexes can inhibit transcription factor binding to DNA, thereby affecting gene expression. Specifically, chromium(III) complexes have been shown to interfere with the binding of transcription factors like Sp1 and TFIID to their respective DNA sequences, which is crucial for the transcription process .

Antioxidant Activity

Chromium(III) complexes exhibit significant antioxidant properties. They enhance the antioxidant enzyme defense system and suppress free radical formation. Studies have demonstrated that these complexes can reduce oxidative stress markers in cells, indicating their potential as protective agents against oxidative damage .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride against various cancer cell lines. The MTT assay was employed to assess cell viability:

ComplexCell LineIC50 (µM)
Cr1MCF-78.08
Cr2MCF-730.85
CisplatinMCF-718.62

The results indicate that this chromium complex exhibits significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

Antibacterial Activity

In addition to its anticancer properties, chromium(III) complexes have shown antibacterial activity. The ligand environment surrounding the chromium ion plays a crucial role in determining the biological efficacy of these compounds. For instance, studies have reported varying degrees of antibacterial activity among different chromium complexes based on their ligand composition .

Case Study 1: Cytotoxicity against MCF-7 Cells

A study investigated the cytotoxic effects of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on the MCF-7 breast cancer cell line. Using the MTT assay, researchers found that this complex significantly reduced cell viability at concentrations as low as 8 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antioxidant Mechanism

Another study focused on the antioxidant capabilities of chromium(III) complexes. The research utilized ABTS and DPPH assays to measure radical scavenging activity. The results indicated that (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exhibited a higher antioxidant capacity than many other tested compounds, reinforcing its potential application in oxidative stress-related diseases .

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